REACTION_CXSMILES
|
OC(C(F)(F)F)=O.[NH2:8][C:9]1[NH:13][C:12](=[C:14]2[C:27]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24](Br)[CH:25]=4)[NH:20][C:19]=3[C:18](=[O:29])[NH:17][CH2:16][CH2:15]2)[C:11](=[O:30])[N:10]=1.O.O.O.C([O-])(=O)C.[Na+]>CO.[Pd]>[NH2:8][C:9]1[NH:13][C:12](=[C:14]2[C:27]3[C:26]4[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=4)[NH:20][C:19]=3[C:18](=[O:29])[NH:17][CH2:16][CH2:15]2)[C:11](=[O:30])[N:10]=1 |f:0.1,2.3.4.5.6|
|
Name
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5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt
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Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
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OC(=O)C(F)(F)F.NC1=NC(C(N1)=C1CCNC(C=2NC3=CC=C(C=C3C21)Br)=O)=O
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Name
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|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
|
4.5 mg
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Type
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catalyst
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Smiles
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[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
It is stirred at room temperature under a hydrogen atmosphere overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
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Type
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CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by HPLC (C18 column, eluted with CH3CN/H2O with 0.05% TFA)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
NC1=NC(C(N1)=C1CCNC(C=2NC3=CC=CC=C3C21)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |